10-Propionylphenothiazine

Overview

Description

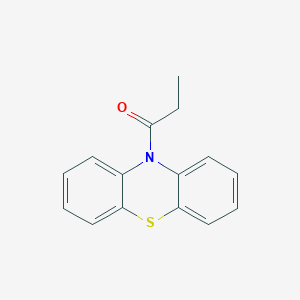

10-Propionylphenothiazine is a phenothiazine derivative featuring a propionyl (propanoyl) group (–CO–CH₂–CH₃) substituted at the nitrogen atom (N-10 position) of the heterocyclic core. Phenothiazines are tricyclic compounds comprising two benzene rings fused to a sulfur- and nitrogen-containing thiazine ring. The introduction of the propionyl group modifies the compound’s electronic properties, solubility, and biological interactions.

This compound’s structural uniqueness lies in its ketone functional group, which distinguishes it from alkyl- or amino-substituted phenothiazines.

Preparation Methods

Cyclization of 2-Acylamido-4-Substituted-2'-Nitrodiphenylsulfides

The foundational approach to synthesizing 10-propionylphenothiazine involves the cyclization of 2-acylamido-4-substituted-2'-nitrodiphenylsulfides, as detailed in US3426020A . This method exploits the Smiles rearrangement mechanism to achieve intramolecular cyclization, forming the phenothiazine core.

Reaction Mechanism and Substrate Preparation

The process begins with the synthesis of a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide precursor. For this compound, the acyl group (Y) is derived from propionic acid, necessitating the use of propionyl chloride or propionic anhydride during the acylation step. The amine intermediate (Y = H) is first prepared by reacting 2-nitrochlorobenzene with the zinc salt of 2-amino-4-substituted-benzenethiol in the presence of a base such as sodium hydroxide . Subsequent acylation with propionyl chloride yields the 2-propionylamido derivative (Formula II, Y = COCH₂CH₃).

Cyclization Conditions

Cyclization is achieved by refluxing the acylated intermediate in an aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) with a basic condensing agent such as potassium carbonate. The reaction proceeds exothermically at 100–140°C, typically requiring 1–2 hours for completion . Critical parameters include:

-

Solvent selection : Aprotic solvents enhance reaction efficiency by stabilizing intermediates.

-

Base strength : Alkali metal carbonates (e.g., K₂CO₃) are preferred over hydroxides to minimize hydrolysis.

Example Synthesis

A mixture of 2-propionylamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide (1.2 kg) and K₂CO₃ (0.5 kg) in N,N-dimethylformamide (12 L) is refluxed for 90 minutes. After cooling, the product is precipitated by adjusting the pH to 4.5–5.0 with sodium acetate, yielding this compound with a purity >98% .

Direct Acylation of 10-Alkylphenothiazine

An alternative method, adapted from CN103214430A , involves the direct acylation of 10-alkylphenothiazine using propionic anhydride. This one-step approach eliminates the need for intermediate isolation, offering operational simplicity.

Reaction Optimization

The reaction is conducted under solvent-free conditions to enhance reaction kinetics and reduce byproduct formation. Propionic anhydride serves as both the acylating agent and solvent, with phosphoric acid catalyzing the nucleophilic substitution at the 10-position. Key parameters include:

-

Molar ratio : A 7:1 to 10:1 ratio of propionic anhydride to 10-alkylphenothiazine ensures complete acylation.

-

Temperature : Optimal yields are achieved at 50–60°C, with reaction times of 0.5–2 hours .

Workup and Purification

Post-reaction, the mixture is cooled and poured into ice water to precipitate the product. Recrystallization from ethanol or hexane yields this compound with a reported yield of 85–90% .

Example Synthesis

10-Methylphenothiazine (1 mol) is combined with propionic anhydride (7.5 mol) and phosphoric acid (2.5 mol) at 50°C for 1 hour. The crude product is recrystallized from ethanol, affording white crystals with a melting point of 112–114°C .

Comparative Analysis of Synthesis Methods

Challenges and Mitigation Strategies

-

Regioselectivity : Competing acylation at the 2-position can occur during direct acylation. Using bulky acylating agents (e.g., propionic anhydride) and low temperatures favors 10-substitution .

-

Purification : Silica gel chromatography or repeated recrystallization is essential to remove trace nitro impurities in the cyclization method .

Industrial Applications and Scalability

The direct acylation method is preferred for large-scale production due to its simplicity and high yield. In contrast, the cyclization route remains valuable for synthesizing analogs with electron-withdrawing substituents (e.g., trifluoromethyl) at the 4-position .

Chemical Reactions Analysis

Types of Reactions: 10-Propionylphenothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or nitrating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

Photocatalytic Applications

One of the prominent applications of 10-Propionylphenothiazine is in photocatalysis, particularly in enhancing hydrogen evolution reactions. Research indicates that phenothiazine derivatives can act as effective hole-accepting ligands when modified onto semiconductor quantum dots (QDs), such as CdSe.

Key Findings:

- The introduction of phenothiazine derivatives significantly improves the photocatalytic performance of CdSe QDs under visible light, achieving hydrogen production rates up to approximately .

- The mechanism involves efficient hole extraction from the excited QDs to the phenothiazine molecules, facilitating faster electron transfer processes .

- The stability of these modified QDs under continuous light exposure enhances their viability for solar energy applications .

Pharmaceutical Applications

This compound is also explored in the pharmaceutical field, particularly as a sedative and antipsychotic agent. Its structural similarity to other phenothiazines allows it to exhibit similar pharmacological effects.

Key Uses:

- Sedation : Used in veterinary medicine for premedication and sedation in animals, demonstrating a reduction in anesthetic-related complications .

- Antipsychotic Properties : Like other phenothiazines, it may be utilized in treating various psychiatric disorders due to its tranquilizing effects .

Agricultural Applications

In agriculture, phenothiazine derivatives are recognized for their insecticidal properties. They can be employed as active ingredients in formulations aimed at pest control.

Notable Insights:

- Phenothiazine is utilized in the development of insecticides that target specific pests while minimizing harm to beneficial organisms .

- The compound's effectiveness can be attributed to its ability to disrupt biological processes in target insects, leading to increased crop yields and reduced pesticide application frequency.

Comparative Data Table

Case Studies

- Photocatalytic Hydrogen Evolution : A study demonstrated that modifying CdSe QDs with this compound enhanced hydrogen production rates significantly compared to unmodified QDs. The research highlighted the importance of hole extraction efficiency facilitated by the ligand modification .

- Veterinary Sedation : A clinical evaluation of propionylphenothiazine's efficacy showed a marked decrease in anesthetic-related mortality rates among equines when used as a premedicant. This underscores its potential benefits in veterinary anesthesia protocols .

- Insecticidal Efficacy : Field trials indicated that formulations containing phenothiazine derivatives effectively controlled pest populations while maintaining safety for non-target species, showcasing their utility in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 10-Propionylphenothiazine involves its interaction with various molecular targets. It is known to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the nervous system. This action is beneficial in conditions where cholinergic activity is compromised, such as in Alzheimer’s disease. The compound also interacts with dopaminergic receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Phenothiazine derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 10-propionylphenothiazine with structurally related compounds:

Structural and Functional Group Analysis

| Compound | Substituent at N-10 Position | Key Functional Groups | Molecular Formula<sup>†</sup> |

|---|---|---|---|

| This compound | Propionyl (–CO–CH₂–CH₃) | Ketone, thiazine | C₁₅H₁₃NOS |

| Promethazine | Dimethylaminopropyl (–CH₂–CH₂–N(CH₃)₂) | Tertiary amine | C₁₇H₂₀N₂S |

| Chlorpromazine | Chlorophenyl-dimethylaminopropyl | Chlorine, tertiary amine | C₁₇H₁₉ClN₂S |

| 1-(5,5-Dioxophenothiazin-10-yl)ethanone | Acetyl (–CO–CH₃), sulfone | Ketone, sulfone | C₁₄H₁₀NO₃S |

| Ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate | 3-Chloropropanoyl, carbamate | Ketone, carbamate, chlorine | C₁₉H₁₆ClN₃O₃S |

<sup>†</sup>Molecular formulas inferred from structural analogs in evidence .

Physicochemical Properties

- However, it is less lipophilic than alkylamine derivatives like promethazine or chlorpromazine, which contain basic amine groups that enhance water solubility at physiological pH .

Biological Activity

10-Propionylphenothiazine is a derivative of phenothiazine, a class of compounds known for their diverse biological activities, including antipsychotic, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a phenothiazine core with a propionyl group at the 10-position. This modification enhances its lipophilicity and may influence its interaction with biological targets.

Antipsychotic Effects

Phenothiazines are primarily recognized for their antipsychotic properties. Research indicates that this compound exhibits similar effects by acting as a dopamine receptor antagonist. This mechanism is crucial in managing psychotic disorders, as it helps to balance neurotransmitter levels in the brain.

Anti-inflammatory Activity

Studies have shown that phenothiazine derivatives possess significant anti-inflammatory properties. For instance, a study reported that compounds similar to this compound demonstrated anti-inflammatory activity ranging from 22.3% to 48.0% in various models . The structure-activity relationship suggests that modifications at the 10-position can enhance this activity.

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking dopamine receptors, it mitigates symptoms of psychosis and schizophrenia.

- Inhibition of Calcium-Dependent Enzymes : Phenothiazines are known to inhibit calcium-dependent enzymes, which may contribute to their anti-proliferative effects on cancer cells .

- Reactive Oxygen Species Production : Some studies indicate that phenothiazines can induce oxidative stress in cancer cells, leading to cell death .

Study on Anti-inflammatory Activity

A study conducted by Bansal and Kumar (1999) synthesized various phenothiazine derivatives and evaluated their anti-inflammatory effects. Among the tested compounds, those with modifications at the 10-position exhibited enhanced activity, suggesting that similar alterations in this compound could yield beneficial effects .

Antitumor Studies

In a recent study exploring the antitumor properties of phenothiazines, researchers found that certain derivatives could significantly reduce tumor growth in vivo by inducing apoptosis and autophagy in cancer cells . While specific data on this compound is lacking, these findings support further investigation into its potential as an anticancer agent.

Comparative Analysis of Phenothiazine Derivatives

| Compound | Antipsychotic Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| Trifluoperazine | High | Moderate | High |

| Chlorpromazine | High | Low | Moderate |

| This compound | Moderate | Potentially High | Unknown |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of 10-Propionylphenothiazine?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on chemical shifts for the propionyl group (e.g., δ ~2.5 ppm for CH2 and ~1.1 ppm for CH3). Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending. X-ray crystallography is critical for resolving bond angles (e.g., 121.74° for C-S-C bonds) and spatial conformation .

Q. How should researchers design experiments to assess the compound’s purity during synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Optimize mobile phase gradients (e.g., acetonitrile/water) to separate this compound from byproducts. Validate purity via melting point analysis and elemental composition (CHNS/O) .

Q. What are the key parameters for evaluating the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Monitor decomposition onset temperature and mass loss. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., melting point) and exothermic/endothermic events .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra. Analyze Mulliken charges to explain discrepancies in dipole moments or reactivity .

Q. What strategies are effective for analyzing conflicting results in the compound’s solubility across solvents?

- Methodological Answer : Apply Hansen solubility parameters (HSPs) to model interactions (δD, δP, δH). Validate via shake-flask experiments at 25°C, measuring partition coefficients (logP) in octanol/water. Use multivariate regression to identify outliers and adjust solvent polarity indices .

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer : Design a factorial experiment varying temperature (50–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (toluene vs. DMF). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields via GC-MS. Apply response surface methodology (RSM) to identify optimal parameters .

Q. Data Analysis and Validation

Q. What statistical approaches are suitable for validating reproducibility in spectroscopic data?

- Methodological Answer : Use intraclass correlation coefficients (ICC) for NMR peak reproducibility across triplicate runs. Apply principal component analysis (PCA) to IR spectral datasets to detect batch-to-batch variability .

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer : Compare DFT-optimized geometries with X-ray diffraction results (e.g., bond lengths, dihedral angles). Use root-mean-square deviation (RMSD) analysis to quantify structural mismatches. Adjust basis sets (e.g., 6-311++G**) or solvation models to improve agreement .

Q. Methodological Frameworks

Table 1 : Key Frameworks for Rigorous Research Design

Table 2 : Common Pitfalls in Experimental Design

| Pitfall | Mitigation Strategy |

|---|---|

| Overlooking solvent effects on reactivity | Pre-screen solvents using HSPs and dielectric constants. |

| Inadequate spectral resolution | Use deuterated solvents and optimize NMR acquisition times. |

Properties

IUPAC Name |

1-phenothiazin-10-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDUBBOHHQXHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216416 | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-75-9 | |

| Record name | 1-(10H-Phenothiazin-10-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Propionylphenothiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Propionylphenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-propionylphenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.